(S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate
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Overview
Description
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely utilized to protect amine functionalities during chemical reactions .
Mechanism of Action
Target of Action
The primary target of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate
It’s worth noting that the compound contains a tert-butoxycarbonyl (boc) group , which is commonly used in organic synthesis as a protecting group for amines .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This allows for selective protection and deprotection of amines, which is a crucial aspect of many synthetic strategies .
Biochemical Pathways
The compound is used in the synthesis of other complex molecules. For instance, it has been used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections . .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound
The Boc-protected amino acid ionic liquids (Boc-AAILs) are miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane .
Result of Action
The compound’s action results in the formation of other complex molecules through a series of chemical reactions. For example, it has been used in the preparation of indole derivatives as efflux pump inhibitors . These inhibitors can prevent the expulsion of intracellular drugs, enhancing the effectiveness of drug treatments .
Action Environment
The action of This compound
can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect its reactivity and the yield of the reactions it is involved in . Moreover, the presence of a base such as sodium hydroxide is necessary for the addition of the Boc group to amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in solvents like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .
Industrial Production Methods
Industrial production of Boc-protected compounds often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the Boc-protected amine.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection, sodium borohydride for reduction, and various oxidizing agents for oxidation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection with TFA yields the free amine, while reduction with sodium borohydride produces the corresponding alcohol .
Scientific Research Applications
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate has numerous applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound serves as a building block for the synthesis of biologically active peptides and proteins.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
- (S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate
- (S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-methylpentanoate
- (S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-ethylpentanoate
Uniqueness
The uniqueness of this compound lies in its specific structure, which includes a phenyl group. This structural feature can influence the compound’s reactivity and the properties of the synthesized peptides or proteins .
Properties
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylpentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-13(15(20)22-4)10-11-14(19)12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYIBENIWMZWQA-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)C1=CC=CC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)C1=CC=CC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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